

Application Notes and Protocols for CH6953755, a Selective YES1 Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

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Abstract

CH6953755 is a potent and selective, orally active inhibitor of YES1 kinase, a non-receptor tyrosine kinase belonging to the SRC family.^{[1][2]} With an IC₅₀ of 1.8 nM, **CH6953755** demonstrates significant antitumor activity in cancers with YES1 gene amplification, both in vitro and in vivo.^{[1][3]} These application notes provide detailed protocols for utilizing **CH6953755** in cell culture-based assays, including determining its working concentration for cell viability and target engagement studies. Additionally, we describe the key signaling pathways affected by **CH6953755** and provide visualizations to facilitate experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Efficacy of CH6953755

Cell Line	Assay Type	Concentration Range	Incubation Time	Observed Effect
YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)	Cell Viability Assay	0.001 - 1 μ M	4 days	Inhibition of cell growth. [1] [4]
KYSE70 (YES1-amplified)	Western Blot	0.001 - 1 μ M	2 hours	Prevention of YES1 autophosphorylation at Tyr426. [1] [3]
KYSE70, RERF-LC-AI (YES1-amplified)	TEAD Luciferase Reporter Assay	0.1 - 3 μ M	Not Specified	Suppression of TEAD luciferase reporter activity. [1] [4]
K562 (non-YES1-amplified) expressing YES1-WT or YES1-GK	Cell Viability Assay	0.001 - 1 μ M	4 days	Minimal effect on cell growth. [1] [4]

Table 2: Kinase Inhibitory Profile of CH6953755

Kinase	IC50 (nM)
YES1	1.8 [1] [3] [5]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is designed to determine the effect of **CH6953755** on the proliferation of cancer cell lines.

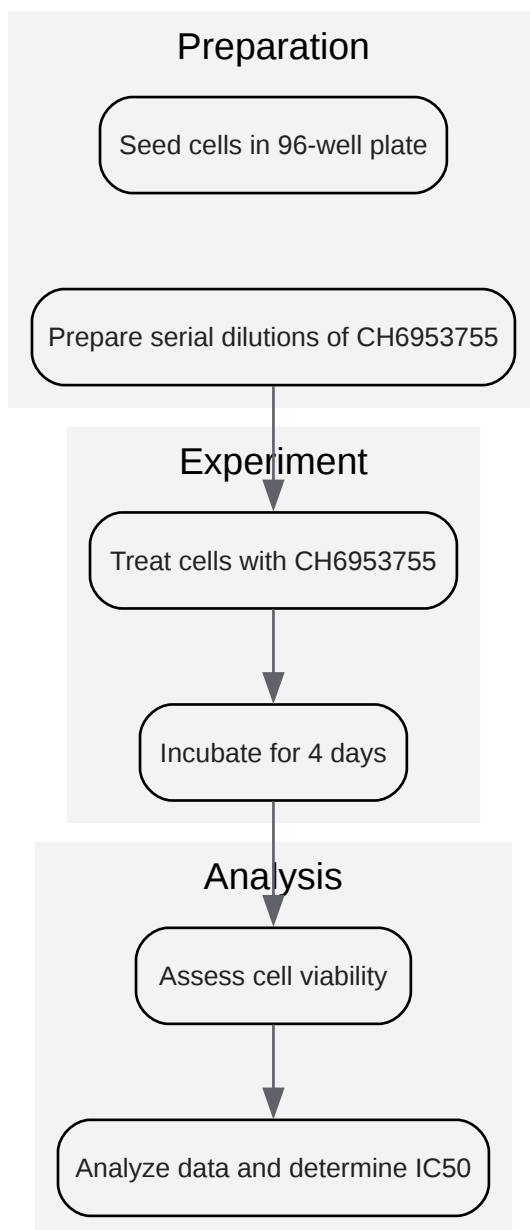
Materials:

- YES1-amplified cancer cell lines (e.g., KYSE70, OACP4 C)
- Non-YES1-amplified cancer cell line (e.g., K562) for control
- Complete cell culture medium
- **CH6953755**
- DMSO (for stock solution)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Allow cells to attach overnight.
- Compound Preparation: Prepare a 10 mM stock solution of **CH6953755** in DMSO. Create a serial dilution of **CH6953755** in complete medium to achieve final concentrations ranging from 0.001 μ M to 1 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **CH6953755** treatment.
- Treatment: Add 100 μ L of the diluted **CH6953755** or vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO₂.^[1]
^[4]
- Viability Assessment: After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay Workflow



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Cell Viability Assay Workflow

Protocol 2: Western Blot for YES1 Phosphorylation

This protocol assesses the ability of **CH6953755** to inhibit the autophosphorylation of YES1.

Materials:

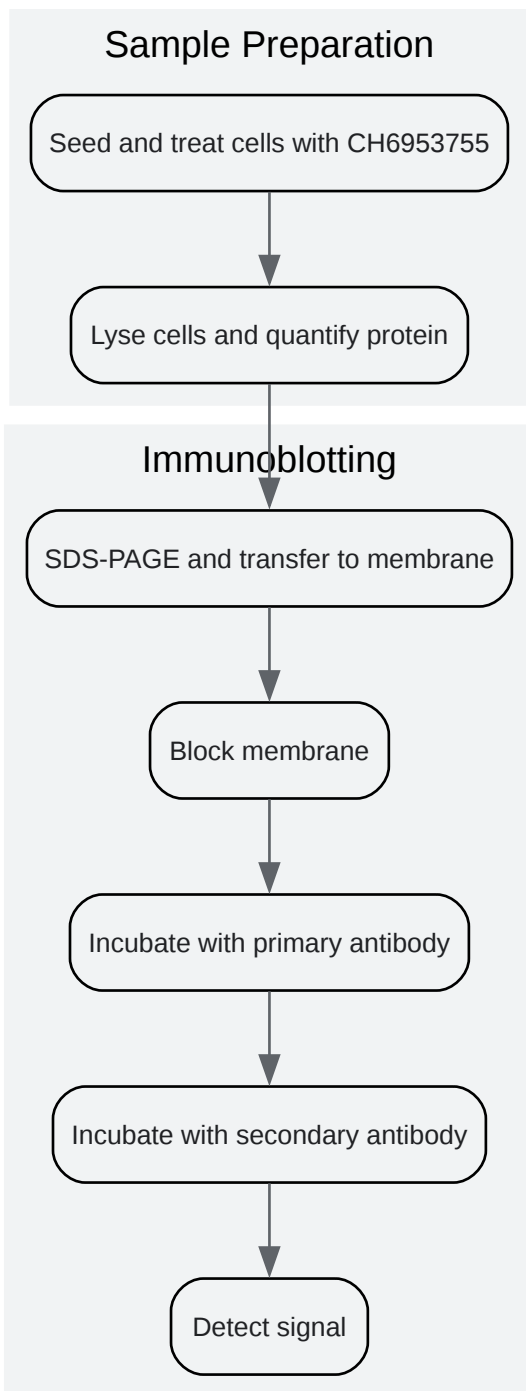
- YES1-amplified cancer cell line (e.g., KYSE70)
- Complete cell culture medium
- **CH6953755**
- DMSO
- 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-YES1 (Tyr426), anti-YES1, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment: Seed KYSE70 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with **CH6953755** at concentrations ranging from 0.001 μM to 1 μM for 2 hours.^[1]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-YES1 antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with anti-YES1 and anti-GAPDH antibodies.

Western Blot Workflow

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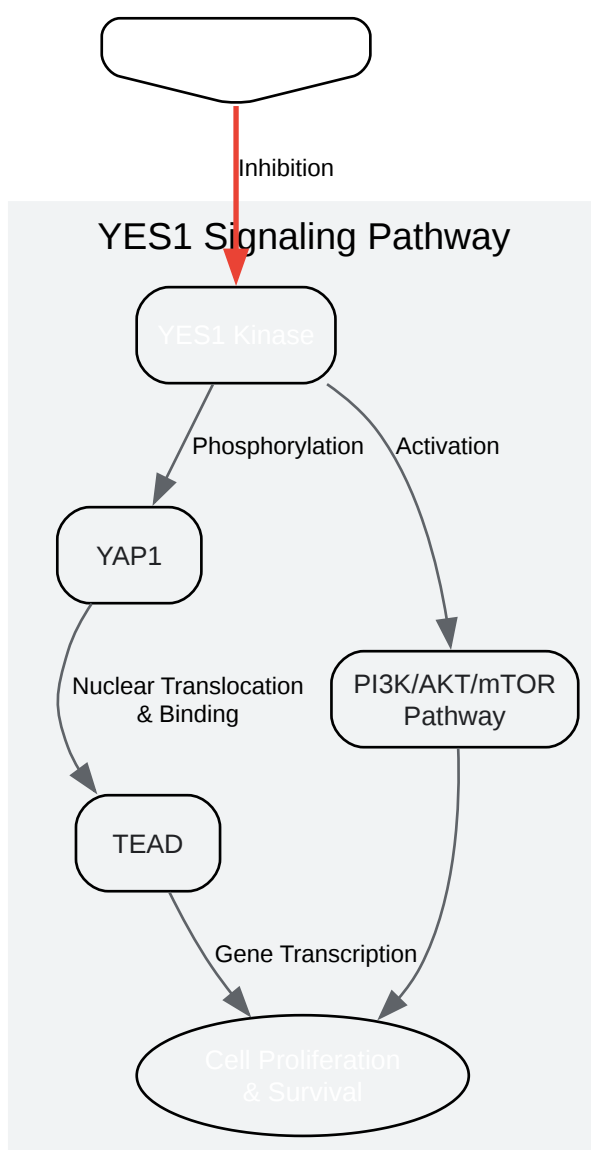
Western Blot Workflow

Signaling Pathways

CH6953755 exerts its antitumor effects by inhibiting YES1 kinase activity. YES1 is a key signaling node involved in multiple oncogenic pathways.[3][6] The primary mechanism involves the regulation of Yes-associated protein 1 (YAP1), a transcriptional coactivator in the Hippo signaling pathway.[3][5][7] YES1 can phosphorylate YAP1, leading to its nuclear translocation and the transcription of pro-growth and anti-apoptotic genes.[5] By inhibiting YES1, **CH6953755** prevents YAP1 activation, thereby suppressing tumor growth.[3][7]

Furthermore, YES1 signaling has been shown to intersect with other critical cancer-related pathways, including the PI3K/AKT/mTOR pathway.[5][6][8]

CH6953755 Mechanism of Action



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CH6953755 Mechanism of Action

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- To cite this document: BenchChem. [Application Notes and Protocols for CH6953755, a Selective YES1 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-cell-culture-working-concentration]

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